N-(2-ethyl-4-iodophenyl)butanamide
Description
N-(2-ethyl-4-iodophenyl)butanamide is a synthetic organic compound characterized by a butanamide backbone substituted with a 2-ethyl-4-iodophenyl group. Its molecular formula is C₁₂H₁₅INO, with a molecular weight of 316.16 g/mol.
Properties
IUPAC Name |
N-(2-ethyl-4-iodophenyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO/c1-3-5-12(15)14-11-7-6-10(13)8-9(11)4-2/h6-8H,3-5H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXQLKIYEQDBMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=C(C=C1)I)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethyl-4-iodophenyl)butanamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-ethyl-4-iodoaniline.
Amidation Reaction: The 2-ethyl-4-iodoaniline is then reacted with butanoyl chloride in the presence of a base such as triethylamine to form this compound.
The reaction conditions generally involve:
Temperature: The reaction is carried out at room temperature or slightly elevated temperatures.
Solvent: Common solvents used include dichloromethane or chloroform.
Catalysts: No specific catalysts are required for this amidation reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethyl-4-iodophenyl)butanamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form deiodinated products.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of corresponding oxides.
Reduction: Formation of deiodinated butanamide derivatives.
Scientific Research Applications
N-(2-ethyl-4-iodophenyl)butanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-ethyl-4-iodophenyl)butanamide involves its interaction with specific molecular targets. The iodine atom in the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. The ethyl group and butanamide moiety contribute to the compound’s overall hydrophobicity and molecular interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Phenyl Ring
Fluorinated Analogs
- Para-fluorobutyryl fentanyl (N-(4-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide):
Nitro and Ethyl-Substituted Analogs
- 2-ethyl-N-(2-methyl-4-nitrophenyl)butanamide: Key Differences: Nitro group at para position and methyl at ortho position. Methyl reduces steric hindrance compared to ethyl .
Acetyl-Substituted Analogs
Modifications to the Butanamide Backbone
Tubulin Inhibitors with Quinoline Substitutions
- N-ethyl-2-[(3-ethynyl-8-methyl-6-quinolyl)oxy]butanamide (D.1.8): Key Differences: Quinoline ring replaces phenyl; ethynyl and methyl groups enhance planar rigidity. Impact: The quinoline moiety likely improves tubulin-binding affinity through π-π stacking, while ethynyl groups increase lipophilicity .
Phenoxy and Morpholine Derivatives
- 4-(4-ethylphenoxy)-N-(4-morpholin-4-ylphenyl)butanamide: Key Differences: Phenoxy linker and morpholine ring.
Physicochemical Properties
- Lipophilicity : The iodine atom in N-(2-ethyl-4-iodophenyl)butanamide increases lipophilicity (logP ~3.5 estimated) compared to fluoro (logP ~2.8) or nitro (logP ~2.5) analogs, favoring membrane permeability.
- Metabolic Stability : Iodine’s large atomic radius may slow oxidative metabolism compared to fluorine or acetyl groups, which are prone to enzymatic hydrolysis or demethylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
